Cas no 1445238-76-5 (N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide)

N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is a specialized organic compound featuring a chlorophenyl and dual cyano functional groups, making it a valuable intermediate in synthetic chemistry. Its structural design allows for versatility in further derivatization, particularly in pharmaceutical and agrochemical applications. The presence of electron-withdrawing groups enhances reactivity in nucleophilic substitution and condensation reactions. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in research and industrial processes. Its well-defined molecular structure facilitates precise modifications, making it suitable for developing novel bioactive molecules. Handling should adhere to standard safety protocols due to its potential reactivity.
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide structure
1445238-76-5 structure
Product Name:N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide
CAS No:1445238-76-5
MF:C16H10ClN3O
MW:295.723102092743
CID:6151810
PubChem ID:75371362
Update Time:2025-06-07

N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide Chemical and Physical Properties

Names and Identifiers

    • 1445238-76-5
    • N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide
    • Z1192962568
    • EN300-26684008
    • N-[(2-chlorophenyl)-cyanomethyl]-4-cyanobenzamide
    • AKOS033154406
    • Inchi: 1S/C16H10ClN3O/c17-14-4-2-1-3-13(14)15(10-19)20-16(21)12-7-5-11(9-18)6-8-12/h1-8,15H,(H,20,21)
    • InChI Key: BCYYSFHRNPPZIP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C#N)NC(C1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 295.0512396g/mol
  • Monoisotopic Mass: 295.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 76.7Ų

N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684008-0.05g
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide
1445238-76-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide

N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide (CAS No. 1445238-76-5): A Comprehensive Overview in Modern Chemical Biology

Introduction: N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide, identified by the CAS number 1445238-76-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and molecular pharmacology. The detailed analysis of its chemical properties, synthesis pathways, and emerging research applications provides a comprehensive understanding of its role in contemporary scientific endeavors.

Chemical Structure and Properties: The molecular framework of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is defined by a combination of aromatic and heterocyclic functional groups. The presence of a 2-chlorophenyl substituent and a (cyano)methyl group contributes to its unique reactivity and interaction capabilities with biological targets. Additionally, the terminal 4-cyanobenzamide moiety introduces a high degree of polarity, influencing its solubility and binding affinity. These structural features make it a versatile candidate for further exploration in medicinal chemistry.

Synthetic Pathways: The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic routes include the nucleophilic substitution of halogenated precursors with cyanomethyl groups, followed by amidation reactions to introduce the benzamide moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These synthetic strategies highlight the compound's accessibility for large-scale production and further derivatization.

Research Applications: Recent studies have demonstrated the potential of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide as an intermediate in the development of novel therapeutic agents. Its structural motifs are particularly relevant in designing molecules that interact with enzymes and receptors involved in metabolic disorders and inflammatory pathways. For instance, preliminary investigations suggest that derivatives of this compound exhibit inhibitory activity against certain proteases, making them promising candidates for anti-inflammatory drug development. Furthermore, its ability to modulate cytochrome P450 enzyme activity has been explored in the context of drug metabolism studies.

Biological Activity and Mechanism of Action: The biological activity of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is attributed to its ability to engage with specific biological targets at the molecular level. The 2-chlorophenyl group facilitates hydrophobic interactions with lipid rafts in cell membranes, while the (cyano)methyl moiety participates in hydrogen bonding networks within protein active sites. The presence of the 4-cyanobenzamide group enhances its binding affinity to certain enzymes by introducing negative charge density near key catalytic residues. These interactions have been investigated using computational modeling and spectroscopic techniques, providing insights into its mechanism of action.

Emerging Research Trends: Current research trends indicate that N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is being explored for its potential in addressing complex diseases such as cancer and neurodegenerative disorders. Its structural versatility allows for the design of targeted therapeutics that can selectively inhibit disease-causing pathways without affecting normal cellular functions. Additionally, its role as a scaffold for drug discovery is being leveraged to develop next-generation antiviral agents capable of combating emerging viral threats. These advancements underscore the compound's significance in advancing therapeutic strategies across multiple medical domains.

The Future Prospects: As research continues to uncover new applications for N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide, its importance in chemical biology is expected to grow exponentially. Collaborative efforts between academia and industry are likely to accelerate the development of novel derivatives with enhanced pharmacological properties. Furthermore, interdisciplinary approaches combining synthetic chemistry, computational biology, and clinical studies will be essential in realizing its full therapeutic potential. This compound exemplifies how structural innovation can drive progress in drug discovery and molecular medicine.

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